An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoacetic Acid
An In-depth Technical Guide to 2-(Dimethylamino)-2-oxoacetic Acid
This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 2-(Dimethylamino)-2-oxoacetic acid, also known as N,N-dimethyloxamic acid. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, synthesis, and potential applications.
Chemical and Physical Properties
2-(Dimethylamino)-2-oxoacetic acid is a solid organic compound with the molecular formula C4H7NO3.[1][2] It is characterized by the presence of both a carboxylic acid and a dimethylamide functional group. Below is a summary of its key identifiers and physicochemical properties.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(dimethylamino)-2-oxoacetic acid | [3] |
| Synonyms | N,N-Dimethyloxamic acid, (Dimethylamino)(oxo)acetic acid, N,N-Dimethyloxamidic acid | [3][4] |
| CAS Number | 32833-96-8 | [3] |
| Molecular Formula | C4H7NO3 | [1][2] |
| Molecular Weight | 117.10 g/mol | [1] |
| Physical Form | Solid | [1][3] |
| Melting Point | 114-118 °C (decomposes) | [4] |
| Storage Temperature | Room temperature, sealed in dry conditions | [3] |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Topological Polar Surface Area (TPSA) | 57.61 Ų |
| XLogP3 | -0.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
Synthesis and Purification
Proposed Synthesis Workflow
A potential route for the synthesis of 2-(Dimethylamino)-2-oxoacetic acid involves the reaction of diethyl oxalate with dimethylamine. This reaction typically proceeds in a stepwise manner, with the initial formation of the corresponding ethyl ester followed by hydrolysis to the carboxylic acid.
Caption: Proposed synthesis of 2-(Dimethylamino)-2-oxoacetic acid.
General Experimental Considerations
Synthesis: The reaction of diethyl oxalate with dimethylamine would likely be carried out in a suitable solvent such as ethanol.[3] The stoichiometry would need to be controlled to favor the mono-amidation product. The reaction may require heating to proceed at a reasonable rate.
Purification: As an acidic amide, purification of the crude product would likely involve recrystallization.[5] The choice of solvent would be critical and would need to be determined empirically. Common solvents for recrystallizing amides include ethanol, acetone, acetonitrile, and mixtures such as ethanol/water.[5][6] Given the acidic nature of the product, purification could also potentially involve extraction into a basic aqueous solution followed by acidification and precipitation.
Analytical Methods
Standard analytical techniques can be employed for the characterization and purity assessment of 2-(Dimethylamino)-2-oxoacetic acid.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of small organic acids.[7][8][9] A typical HPLC method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at a low pH) and an organic modifier like acetonitrile or methanol.[7][9] Detection is commonly performed using a UV detector at a low wavelength (e.g., 210 nm) where the carboxyl group absorbs.[9]
Spectroscopic Methods
While specific experimental spectra for 2-(Dimethylamino)-2-oxoacetic acid are not widely available, the expected spectroscopic features can be predicted.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show a singlet for the two equivalent methyl groups of the dimethylamino moiety and a broad singlet for the carboxylic acid proton. The chemical shifts would be influenced by the solvent used.
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¹³C NMR: The spectrum would show signals for the two equivalent methyl carbons, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxylic acid, and the C=O stretch of the amide (Amide I band). The N-H bending and C-N stretching vibrations would also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (117.10 g/mol ). Fragmentation patterns would likely involve the loss of CO2 from the carboxylic acid and cleavage of the amide bond.
Biological Properties and Potential Applications
While there is no direct research on the biological activity of 2-(Dimethylamino)-2-oxoacetic acid specifically, the broader class of oxamic acid derivatives has been investigated for its potential as enzyme inhibitors.
Lactate Dehydrogenase (LDH) Inhibition
A significant body of research has focused on oxamic acid and its analogues as competitive inhibitors of lactate dehydrogenase (LDH).[2][10][11][12][13][14] LDH is a key enzyme in anaerobic glycolysis, and its inhibition has been explored as a therapeutic strategy in various diseases, including cancer.[13] Oxamic acid acts as a competitive inhibitor with respect to the substrate pyruvate.[11]
The proposed mechanism of LDH inhibition by oxamic acid derivatives involves the binding of the inhibitor to the active site of the enzyme, mimicking the binding of pyruvate. The N-substituents on the oxamic acid scaffold can influence the potency and selectivity of inhibition for different LDH isozymes.[2][11]
References
- 1. benchchem.com [benchchem.com]
- 2. CN100386310C - Preparation method of N,N'-dialkoxy-N,N'-dialkyloxalamide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Sciencemadness Discussion Board - Synthesis of N,N'-dialkyloxamides - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. scienceopen.com [scienceopen.com]
- 11. N,N'-Diethyloxamide [webbook.nist.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]


